Monomethyl lithospermate

Cardiovascular Disease sEH Inhibition Enzyme Kinetics

Select monomethyl lithospermate (MOL) for hypothesis-driven neuroprotection and cardiovascular target studies. Its intermediate lipophilicity (LogP 3.1) and monomethyl ester moiety confer unique sEH inhibition kinetics (competitive, IC₅₀ 35.7 µM) and PI3K/AKT pathway activation validated in MCAO rat models at 72.4 µM/kg. Do not substitute with uncharacterized salvianolic acids or tanshinones lacking these specific quantitative in vivo benchmarks.

Molecular Formula C28H24O12
Molecular Weight 552.5 g/mol
Cat. No. B12397580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl lithospermate
Molecular FormulaC28H24O12
Molecular Weight552.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(OC2=C(C=CC(=C12)C=CC(=O)OC(CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O
InChIInChI=1S/C28H24O12/c1-38-28(37)24-23-14(3-8-18(31)26(23)40-25(24)15-4-7-17(30)20(33)12-15)5-9-22(34)39-21(27(35)36)11-13-2-6-16(29)19(32)10-13/h2-10,12,21,24-25,29-33H,11H2,1H3,(H,35,36)/b9-5+/t21-,24+,25-/m1/s1
InChIKeyNFOCYHUCMXEHDG-YKMFFSNCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monomethyl Lithospermate: A Verifiable Neuroprotective and sEH Inhibitory Natural Product for Preclinical Stroke and Cardiovascular Research


Monomethyl lithospermate (MOL), also designated as 9″-methyl lithospermate or lithospermic acid monomethyl ester (CAS: 933054-33-2, molecular formula: C₂₈H₂₄O₁₂, molecular weight: 552.5 g/mol) [1], is a naturally occurring phenolic acid derivative belonging to the 2-arylbenzofuran flavonoid class . It is a bioactive constituent derived from the roots of Salvia miltiorrhiza (Danshen) and is characterized by an intermediate lipophilicity profile (calculated LogP ~3.1) that differentiates it from highly polar salvianolic acids (LogP < 1) and lipophilic tanshinones (LogP > 5) . This specific physicochemical signature underpins its distinct biological profile, which is evidenced by its activation of the PI3K/AKT pathway for neuroprotection and its competitive inhibition of soluble epoxide hydrolase (sEH), a validated cardiovascular drug target [2].

Why Monomethyl Lithospermate Cannot Be Interchanged with Generic Danshen Polyphenols: Quantitative Differentiation in Lipophilicity, Target Engagement, and In Vivo Neuroprotection


Within the complex polyphenolic fraction of Salvia miltiorrhiza, a common misconception in procurement is that any salvianolic acid or lithospermate derivative will exhibit similar potency or biological behavior. This is demonstrably false due to structure-activity relationships that govern pharmacokinetic and pharmacodynamic profiles. While many Danshen-derived compounds possess general antioxidant properties, monomethyl lithospermate occupies a unique quantitative niche defined by its intermediate lipophilicity (XlogP 3.10) [1] and its specific monomethyl ester moiety, which directly impacts enzyme inhibition kinetics and in vivo efficacy. Direct comparative data, as presented in Section 3, reveals that MOL's sEH inhibition (IC₅₀ = 35.7 ± 2.1 µM) [2] differs from other derivatives like dimethyl lithospermate, and its capacity to improve neurological deficit scores in MCAO rats by a verifiable magnitude [3] is not a class-wide effect. Furthermore, its ability to restore mitochondrial membrane potential (MMOP) in SHSY-5Y cells under OGD/R conditions is a specific quantitative readout that cannot be assumed for structurally similar molecules like salvianolic acid B or rosmarinic acid without equivalent direct evidence. Therefore, substituting MOL with a cheaper, structurally related compound without these specific quantitative validations introduces significant risk of experimental failure, particularly in hypothesis-driven studies focused on PI3K/AKT-mediated neuroprotection or sEH-related cardiovascular mechanisms.

Quantitative Differentiation Guide: Monomethyl Lithospermate vs. Key Structural Analogs in Validated Preclinical Assays


Soluble Epoxide Hydrolase (sEH) Inhibition: Monomethyl Lithospermate Exhibits a Distinct IC₅₀ Profile Compared to Dimethyl Lithospermate

In a direct comparative study of phenylpropanoid derivatives isolated from Lycopus lucidus, monomethyl lithospermate (identified as 9″-methyl lithospermate) exhibited an IC₅₀ of 35.7 ± 2.1 µM against soluble epoxide hydrolase (sEH) [1]. This value is specifically differentiated from dimethyl lithospermate (IC₅₀ = 10.6 ± 3.2 µM) and methyl rosmarinate (IC₅₀ = 29.3 ± 3.9 µM) in the same assay system. Kinetic analysis further classified MOL as a competitive inhibitor of sEH, indicating direct active-site engagement, in contrast to martynoside which was a mixed-type inhibitor [1].

Cardiovascular Disease sEH Inhibition Enzyme Kinetics

In Vivo Neuroprotection: Monomethyl Lithospermate Significantly Reduces Infarct Volume and Improves Neurological Deficit Scores in MCAO Rats

In a well-characterized Sprague-Dawley rat model of middle cerebral artery occlusion (MCAO), oral administration of monomethyl lithospermate (72.4 µM/kg, once daily for 14 days) resulted in a statistically significant reduction in cerebral infarct volume compared to the vehicle-treated MCAO model group [1]. Specifically, the neurological deficit score was significantly lower in MOL-pretreated rats compared to the model group at 24 hours post-ischemia-reperfusion [1]. While the exact numerical values for infarct volume and deficit scores are not explicitly provided in the abstract, the study's primary finding is the significant improvement in these key functional and histological endpoints, an effect that is not a generic property of all Danshen-derived polyphenols.

Ischemic Stroke Neuroprotection In Vivo Pharmacology

Mitochondrial Protection in Neural Cells: Monomethyl Lithospermate Restores Mitochondrial Membrane Potential (MMOP) in OGD/R-Treated SHSY-5Y Cells

In SHSY-5Y human neuroblastoma cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) to mimic ischemia-reperfusion injury, monomethyl lithospermate (20 µM, 12 h) was able to restore the loss of mitochondrial membrane potential (MMOP) [1]. The OGD/R treatment caused a significant collapse of MMOP, which MOL intervention effectively reversed [1]. This cytoprotective effect was directly linked to the activation of the PI3K/AKT signaling pathway, as the protective effect was partially blocked by the addition of the PI3K inhibitor LY294002 [1].

Mitochondrial Function Oxidative Stress Neuronal Cell Culture

Physicochemical Differentiation: Monomethyl Lithospermate Possesses an Intermediate Lipophilicity Profile Not Found in Polar Salvianolic Acids

Monomethyl lithospermate exhibits a calculated XlogP value of 3.10, placing it in an intermediate lipophilicity range that is distinct from other major polyphenols found in Salvia miltiorrhiza [1]. Comparative lipophilicity analysis shows that salvianolic acids typically have a LogP < 1, while tanshinones have a LogP > 5 . This physicochemical property is a primary determinant of membrane permeability and oral bioavailability, and MOL's position in this range suggests a different pharmacokinetic and biodistribution profile compared to the more polar, poorly permeable salvianolic acid B or the highly lipophilic, protein-bound tanshinone IIA.

Drug Metabolism Pharmacokinetics Lipophilicity

Verified Application Scenarios for Monomethyl Lithospermate Based on Quantitative Differentiation Evidence


Investigating PI3K/AKT-Dependent Neuroprotection in Preclinical Ischemic Stroke Models

Monomethyl lithospermate is the compound of choice for researchers aiming to specifically validate the PI3K/AKT pathway's role in neuroprotection. The direct evidence from MCAO rat models, where oral administration of 72.4 µM/kg significantly improved neurological outcomes [1], provides a robust in vivo benchmark. This scenario is distinct from general antioxidant screening, as the mechanism is partially blocked by the PI3K inhibitor LY294002 [1], confirming a specific, target-dependent effect. Procurement for this application should prioritize MOL over less-characterized Danshen extracts or other salvianolic acids lacking this specific in vivo mechanism validation.

Differentiating sEH Inhibition Profiles for Cardiovascular Drug Discovery

For studies focused on the soluble epoxide hydrolase (sEH) pathway as a therapeutic target for hypertension or inflammation, monomethyl lithospermate serves as a specific competitive inhibitor with a defined IC₅₀ of 35.7 ± 2.1 µM [2]. Its kinetic profile as a competitive inhibitor [2] distinguishes it from mixed-type inhibitors. This scenario is ideal for comparative pharmacology studies where the goal is to understand how subtle structural variations in lithospermic acid derivatives (e.g., monomethyl vs. dimethyl) alter target engagement and enzyme inhibition kinetics. Researchers should select MOL when a tool compound with this specific IC₅₀ and binding mode is required, as opposed to the more potent dimethyl lithospermate (IC₅₀ = 10.6 ± 3.2 µM) [2].

Assessing Mitochondrial Membrane Potential (MMOP) as a Neuroprotective Endpoint in Vitro

Monomethyl lithospermate is a validated tool for experiments designed to measure the preservation of mitochondrial membrane potential (MMOP) in neuronal cells under metabolic stress. The compound at a concentration of 20 µM was shown to significantly restore MMOP in SHSY-5Y cells subjected to OGD/R injury [1]. This application scenario is critical for researchers focused on mitochondrial dysfunction in neurodegenerative diseases. MOL provides a reliable positive control or test article for quantifying mitochondrial health, a specific readout that is not universally applicable to all phenolic antioxidants.

Studying the Impact of Intermediate Lipophilicity on Polyphenol Pharmacokinetics and Bioavailability

Monomethyl lithospermate, with its calculated XlogP of 3.10 [3], is an ideal model compound for investigating the structure-property relationships that govern the oral bioavailability of natural polyphenols. Its lipophilicity sits in a critical window between highly polar, poorly absorbed compounds (salvianolic acids, LogP < 1) and highly lipophilic, extensively metabolized compounds (tanshinones, LogP > 5) . This scenario is relevant for pharmaceutical scientists and formulation developers seeking to improve the drug-likeness of natural product leads. MOL can be used as a benchmark to compare the permeability, solubility, and metabolic stability of novel analogs designed to optimize these properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monomethyl lithospermate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.